1-[3-(morpholin-4-yl)propyl]-1h-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-morpholin-4-ylpropyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c11-10-2-5-14(12-10)4-1-3-13-6-8-15-9-7-13/h2,5H,1,3-4,6-9H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKFPZJOKUVRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344371-97-6 | |
| Record name | 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Heterocyclic Chemistry Research
Heterocyclic chemistry is a cornerstone of modern medicinal science, with a significant majority of biologically active compounds containing at least one heterocyclic ring. nih.gov These cyclic compounds, which incorporate at least one atom other than carbon within their ring structure, are fundamental building blocks in drug design. mdpi.com Their structural diversity and versatility allow them to serve as scaffolds for a wide array of therapeutic agents, including antibiotics, antivirals, and anticancer drugs. mdpi.com
The field is continuously evolving, with new synthetic methodologies enabling chemists to rapidly access a wide variety of functionalized heterocycles. rsc.org This expansion of the "drug-like chemical space" is critical for developing novel therapies and addressing unmet medical needs. nih.govmdpi.com The compound 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-3-amine is a prime example of a molecule designed within this chemical space, combining two distinct and biologically relevant heterocyclic systems: pyrazole (B372694) and morpholine (B109124).
Importance of the Pyrazole Scaffold in Medicinal Chemistry Research
The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. researchgate.netresearchgate.net This designation stems from its frequent appearance in approved drugs and its ability to interact with a wide range of biological targets. researchgate.netnih.gov
The pyrazole core is a versatile starting point for designing potent and selective bioactive molecules. researchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. researchgate.netglobalresearchonline.net The success of pyrazole-containing drugs such as Celecoxib (an anti-inflammatory agent), Sildenafil (used for erectile dysfunction), and Ruxolitinib (an anticancer drug) highlights the therapeutic importance of this scaffold. researchgate.netglobalresearchonline.nettandfonline.com
The chemical properties of the pyrazole ring, including its aromaticity and the presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom, allow for diverse chemical modifications and interactions with biological macromolecules. globalresearchonline.netmdpi.com This adaptability makes it an attractive component for medicinal chemists aiming to optimize the efficacy, selectivity, and pharmacokinetic profiles of new drug candidates. researchgate.net
Role of Morpholine Moieties in Enhancing Biological Activity and Pharmacological Research Characteristics
The morpholine (B109124) ring is another key heterocyclic motif frequently employed in medicinal chemistry to enhance the properties of drug candidates. nih.gov It is valued for its favorable physicochemical, biological, and metabolic characteristics. nih.govconsensus.app
Incorporating a morpholine moiety into a molecule can confer several advantages:
Improved Pharmacokinetics: Morpholine can improve a compound's solubility and metabolic stability, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov Its presence can lead to better bioavailability and an optimal clearance rate. nih.gov
Enhanced Potency and Selectivity: The morpholine ring can be an integral part of a molecule's pharmacophore, participating in key interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, enhancing binding affinity and potency. nih.govnih.govacs.org
Favorable Physicochemical Properties: The morpholine group provides a well-balanced lipophilic-hydrophilic profile. The weak basicity of its nitrogen atom (pKa value) is often close to physiological pH, which can improve solubility and permeability across biological membranes, including the blood-brain barrier. nih.govacs.org
Due to these beneficial attributes, morpholine is considered a privileged structure and is a component of numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib. nih.gove3s-conferences.org
In Vitro Biological Activity and Mechanistic Investigations
Target Identification and Mechanistic Studies
Mechanistic studies are crucial for understanding how a chemical compound interacts with biological systems at a molecular level. Such investigations typically involve a battery of assays to identify specific protein targets like enzymes, receptors, or ion channels.
The 3-aminopyrazole (B16455) core is a recognized pharmacophore in the development of kinase inhibitors. nih.govnih.gov Compounds incorporating this structure are often screened against panels of protein kinases to determine their inhibitory potential and selectivity. However, a thorough search of scientific literature reveals no published data regarding the evaluation of 1-[3-(morpholin-4-yl)propyl]-1h-pyrazol-3-amine in enzyme inhibition assays. Its activity against any specific kinase or other enzyme targets has not been reported.
Table 1: Kinase Inhibition Profile of this compound No publicly available data.
| Kinase Target | IC₅₀ (nM) | Assay Conditions | Reference |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
G protein-coupled receptors (GPCRs) are a major class of drug targets, and many heterocyclic compounds are investigated for their ability to bind to and modulate these receptors. nih.gov This can include direct agonism or antagonism at the primary binding site or allosteric modulation at a secondary site. nih.gov Currently, there are no available scientific reports detailing receptor binding affinities or functional modulation activities for this compound.
Table 2: Receptor Binding Profile of this compound No publicly available data.
| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Reference |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Ion channels, which regulate the flow of ions across cell membranes, are another important class of therapeutic targets. wikipedia.org The potential for this compound to act as a modulator, either as a blocker or an opener, of any specific ion channels has not been investigated in published studies.
Antiproliferative Activity in Cell Lines (in vitro)
No published data exists on the in vitro antiproliferative activity of this compound in any cancer cell lines. The broader family of pyrazole-containing molecules has been a subject of interest in oncology research, with various derivatives showing cytotoxic effects against different tumor cell lines. However, without specific experimental evidence, the antiproliferative potential of this compound remains uncharacterized.
Investigation of Cellular Mechanisms (e.g., cell cycle arrest, apoptosis induction pathways)
There are no studies investigating the cellular mechanisms of action for this compound. Research on other pyrazole (B372694) compounds has identified mechanisms such as the induction of cell cycle arrest at various phases and the activation of apoptotic pathways. These investigations are crucial for understanding the anticancer potential of a compound. As no such research has been conducted on this compound, its effects on the cell cycle and apoptosis are unknown.
Other Relevant In Vitro Biological Activities (e.g., antioxidant potential, anti-inflammatory mechanisms)
There is a lack of published scientific data concerning other relevant in vitro biological activities of this compound, such as its antioxidant or anti-inflammatory potential. While some compounds containing the pyrazole scaffold have demonstrated free radical scavenging abilities and inhibitory effects on inflammatory pathways in various in vitro assays, no such properties have been documented for this specific molecule.
Structure Activity Relationship Sar Investigations and Lead Optimization Principles
Systematic Molecular Modifications and Their Impact on In Vitro Activity
The in vitro activity of a compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. For 1-[3-(morpholin-4-yl)propyl]-1h-pyrazol-3-amine, modifications to the pyrazole (B372694) ring, the propyl linker, and the morpholine (B109124) moiety would be critical in defining its potency and selectivity.
Substituent Effects on the Pyrazole Ring
The pyrazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern can significantly influence a compound's biological profile. For this compound, the pyrazole ring offers several positions for substitution that could modulate its activity.
Studies on other 3-aminopyrazole-based kinase inhibitors have shown that even small modifications to the pyrazole ring can have significant effects on selectivity. For instance, the introduction of alkyl residues on the pyrazole can lead to non-selective inhibitors, while the addition of an amide moiety may render the compound inactive. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a related pharmacophore, is found in the aurora kinase inhibitor tozasertib, which demonstrates improved selectivity over more promiscuous inhibitors. nih.gov
Hypothetical modifications to the pyrazole ring of this compound and their potential impact on in vitro activity are presented in the table below.
| Position of Substitution | Type of Substituent | Potential Impact on In Vitro Activity |
| C4-position | Small alkyl groups (e.g., methyl) | May enhance binding affinity through hydrophobic interactions. |
| C4-position | Halogens (e.g., Cl, F) | Can alter electronic properties and potentially form halogen bonds with the target protein. |
| C5-position | Bulky hydrophobic groups | Could either enhance or disrupt binding depending on the topology of the target's binding pocket. |
| C5-position | Hydrogen bond donors/acceptors | May introduce new interactions with the target, potentially increasing potency. |
Influence of the Propyl Linker Modifications
The three-carbon propyl linker plays a crucial role in positioning the morpholine moiety relative to the pyrazole core. Modifications to this linker can alter the compound's conformation and its ability to interact with a biological target.
The length and flexibility of the linker are critical. Shortening or lengthening the alkyl chain could misalign the key binding groups. Introducing rigidity, for example, by incorporating a double bond or a cyclic structure, could lock the molecule into a more favorable, or conversely, a less favorable conformation for binding.
| Linker Modification | Potential Impact on In Vitro Activity |
| Shortening the chain (ethyl) | May bring the morpholine and pyrazole moieties into a less optimal orientation for binding. |
| Lengthening the chain (butyl) | Could introduce too much flexibility, leading to an entropic penalty upon binding. |
| Introducing rigidity (e.g., cyclopropyl) | May lock the conformation in a bioactive state, potentially increasing potency. |
| Introducing heteroatoms (e.g., ether) | Could alter solubility and introduce new hydrogen bonding opportunities. |
Role of the Morpholine Moiety and its Substitutions
Replacing the morpholine with other cyclic amines, such as piperidine (B6355638) or piperazine, would alter the basicity and hydrogen bonding capacity of this part of the molecule. Substitutions on the morpholine ring itself could also be explored to probe for additional binding interactions.
| Morpholine Modification | Potential Impact on In Vitro Activity |
| Replacement with Piperidine | Increases basicity, which may affect target engagement and pharmacokinetic properties. |
| Replacement with Piperazine | Introduces an additional site for substitution or hydrogen bonding, potentially increasing potency. |
| Substitution on the morpholine ring | Small alkyl or hydroxyl groups could probe for additional hydrophobic or hydrogen bonding interactions in the binding pocket. |
Rational Design Principles for Enhanced Target Selectivity and Potency (in vitro)
The rational design of more potent and selective analogs of this compound would be guided by an iterative process of design, synthesis, and in vitro testing. Structure-based drug design, if a crystal structure of the target protein is available, would be a powerful tool. In the absence of structural data, a ligand-based approach, relying on the SAR of known active compounds, would be employed.
Key principles for enhancing selectivity and potency include:
Exploiting Unique Features of the Target Binding Site: Introducing substituents that can form specific interactions (e.g., hydrogen bonds, salt bridges) with residues unique to the target of interest.
Optimizing Lipophilicity: Balancing lipophilicity to ensure good cell permeability without compromising aqueous solubility, which is crucial for in vitro assays.
Conformational Restriction: Reducing the number of rotatable bonds to pre-organize the molecule in its bioactive conformation, thereby reducing the entropic cost of binding.
For example, in the development of aminopyrazole-based JNK3 inhibitors, SAR studies focused on the amide moiety to improve both potency and isoform selectivity. nih.gov Similarly, for this compound, a systematic exploration of substituents on all three components would be necessary to achieve enhanced selectivity and potency.
Identification of Key Pharmacophoric Features
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, the key pharmacophoric features are likely to include:
A hydrogen bond donor: The amino group on the pyrazole ring.
A hydrogen bond acceptor: The nitrogen atom of the pyrazole ring and the nitrogen and oxygen atoms of the morpholine ring.
A hydrophobic region: The pyrazole ring and the aliphatic propyl linker.
A defined spatial arrangement: The relative orientation of these features, dictated by the propyl linker.
The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core has been identified as a key pharmacophore in a series of kinase inhibitors. nih.gov For this compound, the 3-aminopyrazole (B16455) moiety likely serves a similar role as a hinge-binding motif in kinase inhibition. The morpholine-terminated propyl chain would then extend into a solvent-exposed region or a specific sub-pocket of the ATP-binding site. The precise arrangement and interplay of these features would be critical for its biological activity.
Future Research Trajectories and Broader Academic Impact
Development of Novel Synthetic Methodologies
Future research will likely focus on developing efficient and regioselective synthetic routes to 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-3-amine and its derivatives. chim.itwordpress.com Established methods for pyrazole (B372694) synthesis, such as the condensation of β-ketonitriles with hydrazines, could be adapted for this purpose. chim.it The key challenge lies in the controlled introduction of the morpholinopropyl group at the N1 position of the pyrazole ring.
One potential strategy involves the initial synthesis of 3-aminopyrazole (B16455), followed by N-alkylation with a suitable morpholinopropyl halide. However, regioselectivity can be an issue, as alkylation can occur at either of the pyrazole nitrogen atoms. wordpress.com Therefore, the development of synthetic protocols that offer precise control over the N-alkylation step is a critical area for future investigation. This could involve the use of protecting groups or the exploration of alternative cyclization strategies that incorporate the N-substituent from the outset.
Furthermore, the exploration of one-pot or multi-component reactions could provide more streamlined and atom-economical approaches to this class of compounds. mdpi.com Such methodologies would be highly valuable for generating libraries of pyrazole-morpholine hybrids for biological screening.
Exploration of Additional Biological Targets for Pyrazole-Morpholine Hybrids
The pyrazole nucleus is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govthepharmajournal.com The aminopyrazole moiety, in particular, has been identified as a key pharmacophore in a variety of therapeutic agents. nih.gov The morpholine (B109124) ring is also a common feature in many approved drugs, often incorporated to improve physicochemical properties such as solubility and metabolic stability.
Given the pharmacological pedigree of its components, this compound and its analogs are likely to interact with a variety of biological targets. Future research should focus on screening these compounds against a broad panel of enzymes and receptors to identify novel therapeutic applications.
Potential Biological Targets for Pyrazole-Morpholine Hybrids
| Target Class | Potential Therapeutic Area | Rationale |
|---|---|---|
| Kinases | Oncology, Inflammation | Aminopyrazole scaffolds are known to be effective kinase inhibitors. nih.gov |
| G-protein coupled receptors (GPCRs) | Neuroscience, Metabolic Disorders | The morpholine moiety can influence receptor binding and selectivity. |
| Ion Channels | Cardiovascular Diseases, Pain | Pyrazole derivatives have shown activity against various ion channels. |
Advanced Computational Modeling for De Novo Design and Optimization
Computational chemistry and molecular modeling will play a pivotal role in the future exploration of pyrazole-morpholine hybrids. researchgate.net Techniques such as quantum mechanical calculations, molecular docking, and molecular dynamics simulations can provide valuable insights into the structure-activity relationships (SAR) of these compounds. researchgate.netnih.gov
De Novo Design: Computational algorithms can be employed to design novel pyrazole-morpholine derivatives with optimized binding affinities for specific biological targets. By virtually screening large libraries of compounds, researchers can prioritize the synthesis of molecules with the highest probability of success.
SAR Studies: Molecular modeling can help to elucidate the key structural features responsible for the biological activity of these compounds. By understanding how different substituents on the pyrazole and morpholine rings influence target binding, medicinal chemists can make more informed decisions during the lead optimization process.
ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost of drug development.
Potential as Biochemical Probes for Pathway Elucidation
Functionalized pyrazole derivatives, including aminopyrazoles, have shown promise as fluorescent probes and imaging agents. nih.gov The development of radiolabeled aminopyrazoles as selective probes for quantifying kinase activity in the brain highlights the potential of this class of compounds in chemical biology. chim.it Specifically, these probes could be used to visualize and study the role of specific enzymes in disease progression, offering a powerful tool for pathway elucidation. chim.it
Future research could focus on developing derivatives of this compound that are tagged with fluorescent dyes or radioisotopes. These biochemical probes could be used to:
Visualize Target Engagement: Confirm that a drug candidate is binding to its intended target within a cellular or in vivo context.
Map Biological Pathways: Track the movement and interactions of a target protein within a cell.
Develop Diagnostic Tools: Create imaging agents for the early detection and diagnosis of diseases.
The development of such probes would not only advance our understanding of fundamental biological processes but also have significant implications for drug discovery and personalized medicine.
Contribution to Fundamental Heterocyclic Chemistry and Chemical Biology
The study of this compound and its analogs will contribute to the broader fields of heterocyclic chemistry and chemical biology. The development of new synthetic methods for the regioselective functionalization of the pyrazole ring will expand the toolbox of synthetic organic chemists. orientjchem.org
Furthermore, the exploration of the biological activities of these novel hybrid molecules will provide new insights into the chemical space of drug-like molecules. Understanding how the combination of the pyrazole-amine and morpholine moieties influences biological activity will inform the design of future therapeutic agents. The use of these compounds as biochemical probes will also open up new avenues for studying complex biological systems.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-3-amine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling reactions between pyrazole precursors and morpholine derivatives. For example, a Buchwald-Hartwig amination or nucleophilic substitution can introduce the morpholinylpropyl group. Key steps include:
- Use of cesium carbonate as a base and copper(I) bromide as a catalyst for C–N bond formation (e.g., 35°C, 48 hours in DMSO) .
- Purification via column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product.
- Characterization by HRMS (ESI) for molecular weight confirmation and ¹H/¹³C NMR for structural validation .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR in CDCl₃ or DMSO-d₆ resolves signals for the pyrazole ring (δ 7.5–8.0 ppm), morpholine protons (δ 3.5–3.7 ppm), and propyl linker (δ 1.6–2.5 ppm). ¹³C NMR confirms carbon environments, e.g., morpholine carbons at ~66 ppm (C–O) .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) validates bond lengths and angles. For example, C–N bonds in the morpholine ring should align with standard values (1.45–1.50 Å) .
Q. What are the recommended analytical techniques for assessing purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) monitors purity (>95% by area) .
- TGA/DSC : Thermal stability analysis under nitrogen identifies decomposition temperatures (typically >200°C for similar amines) .
- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ (e.g., m/z 215 for C₁₁H₁₉N₄O) .
Advanced Research Questions
Q. How can computational methods predict the pharmacological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against kinase domains (e.g., EGFR, JAK2) due to the morpholine group’s affinity for ATP-binding pockets. Docking scores < -7.0 kcal/mol suggest strong binding .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD < 2.0 Å indicates stable ligand-receptor interactions .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?
- Methodological Answer :
- Validation Tools : Use WinGX for crystallographic refinement (e.g., R-factor < 0.05) and Mercury for overlay analysis with NMR-derived structures .
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K) detects conformational flexibility that may explain discrepancies in solution vs. solid-state structures .
Q. How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?
- Methodological Answer :
- Substitution Patterns : Replace the morpholine group with piperazine (logP reduction) or introduce electron-withdrawing groups (e.g., CF₃) at the pyrazole 5-position to modulate solubility and target affinity .
- In Vitro Assays : Test derivatives against bacterial models (e.g., Gram-positive S. aureus) or inflammatory pathways (COX-2 inhibition) to correlate substituents with activity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral HPLC : Use Daicel Chiralpak columns (e.g., AD-H) with hexane/isopropanol to separate enantiomers during scale-up .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., overalkylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
